2-Amino-5-chloro-3-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-chloro-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPVEWHLNAWLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297308 | |
| Record name | 2-Amino-5-chloro-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101297308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006619-83-5 | |
| Record name | 2-Amino-5-chloro-3-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006619-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-chloro-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101297308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Structural Elucidation of 2 Amino 5 Chloro 3 Methylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of the ¹H and ¹³C NMR spectra allows for the precise mapping of atoms and their connectivity.
The key expected signals are:
Aromatic Protons (Ar-H): The benzene (B151609) ring has two protons. Due to their different positions relative to the substituents, they are chemically non-equivalent and would appear as two distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). They would appear as doublets (d) due to coupling with each other (ortho-coupling is not possible, meta-coupling would be observed).
Methyl Protons (-CH₃): The methyl group attached to the aromatic ring would produce a single sharp signal (singlet, s) in the aliphatic region (typically δ 2.0-2.5 ppm).
Amine Protons (-NH₂): The primary amine protons would likely appear as a broad singlet (br s) in the range of δ 4.0-5.5 ppm. The chemical shift can vary depending on the solvent and concentration.
Amide Protons (-CONH₂): Due to hindered rotation around the C-N bond, the two amide protons are non-equivalent and are expected to produce two separate signals, likely broad singlets, in the downfield region (typically δ 5.5-8.5 ppm). This phenomenon is discussed in more detail in section 3.1.4.
Table 1: Predicted ¹H NMR Data for 2-Amino-5-chloro-3-methylbenzamide
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Ar-H (H-4) | ~7.2 | d | 1H |
| Ar-H (H-6) | ~7.1 | d | 1H |
| -CH₃ | ~2.1 | s | 3H |
| -NH₂ (aromatic) | 4.0 - 5.5 | br s | 2H |
Note: These are estimated values. Actual chemical shifts and coupling constants would need to be confirmed by experimental data.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom in the structure.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-C=O) | 165 - 175 |
| Aromatic C-NH₂ (C-2) | 140 - 150 |
| Aromatic C-Cl (C-5) | 125 - 135 |
| Aromatic C-CH₃ (C-3) | 130 - 140 |
| Aromatic C-H (C-4) | 120 - 130 |
| Aromatic C-H (C-6) | 115 - 125 |
| Aromatic C-CONH₂ (C-1) | 110 - 120 |
Note: These are estimated chemical shift ranges based on typical values for substituted benzenes and amides.
To unambiguously assign the predicted ¹H and ¹³C signals and confirm the structure, two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. A cross-peak between the two aromatic proton signals would confirm their spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton signal to its carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons (those without attached protons) and piecing together the molecular fragments. For instance, correlations from the methyl protons to the C-2, C-3, and C-4 carbons would confirm the position of the methyl group.
A key feature in the NMR spectra of amides is the phenomenon of hindered rotation around the carbon-nitrogen bond of the amide group (-CONH₂). nih.govnanalysis.com This rotation is slow on the NMR timescale at room temperature because of the partial double bond character of the C-N bond, which arises from resonance delocalization of the nitrogen lone pair with the carbonyl group. nanalysis.comyoutube.com
This restricted rotation makes the two protons on the amide nitrogen chemically non-equivalent. One proton is cis to the carbonyl oxygen, while the other is trans. Because they reside in different chemical environments, they exhibit different chemical shifts, typically resulting in two distinct, often broad, signals in the ¹H NMR spectrum. nih.gov Increasing the temperature can provide enough energy to overcome this rotational barrier, causing the two signals to broaden, coalesce into a single broad peak, and eventually sharpen into a single signal representing the averaged environment. youtube.com This dynamic behavior is a classic diagnostic tool for identifying primary amide groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
The molecular formula for this compound is C₈H₉ClN₂O. The calculated monoisotopic mass is approximately 184.04 Da.
The mass spectrum is expected to show several characteristic features:
Molecular Ion Peak (M⁺): A peak corresponding to the intact molecule will be observed at m/z ≈ 184.
Isotope Peak (M+2): Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be present at m/z ≈ 186, with an intensity of about one-third that of the molecular ion peak. This is a clear indicator of the presence of a single chlorine atom in the molecule. whitman.edu
Fragmentation: The molecular ion will break apart in predictable ways. Common fragmentation pathways for benzamides include:
Alpha-cleavage: Loss of the amino radical (•NH₂) from the amide group to form a stable benzoyl-type cation. researchgate.net
Carbonyl group cleavage: Cleavage of the bond between the aromatic ring and the carbonyl group.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 184/186 | Molecular ion (with ³⁵Cl / ³⁷Cl) |
| [M - NH₂]⁺ | 168/170 | Loss of amino radical (•NH₂) |
| [M - CONH₂]⁺ | 141/143 | Loss of carbamoyl (B1232498) radical (•CONH₂) to give a chlorotoluene-type ion |
Note: The m/z values are for the major isotope (³⁵Cl) and the corresponding ³⁷Cl isotope peak.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Complex Mixture Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular formula of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of its elemental composition. The exact mass of this compound is calculated to be 184.0454 atomic mass units (amu). HRMS analysis would yield a measured mass very close to this theoretical value, thereby confirming the molecular formula as C8H9ClN2O. scbt.comnih.gov This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
In the analysis of complex mixtures, such as in reaction monitoring or impurity profiling during the synthesis of this compound, HRMS is invaluable. It can differentiate the target compound from byproducts, starting materials, and degradation products, even if they are present in trace amounts. This capability is crucial for ensuring the purity and quality of the final product.
Coupling with Chromatographic Techniques (GC-MS, LC-MS) for Mixture Separation and Identification
To effectively analyze complex samples containing this compound, mass spectrometry is often coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC).
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis of polar molecules like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. sigmaaldrich.com This process involves chemically modifying the analyte to make it more suitable for GC analysis. The resulting mass spectra of the derivatized compound will exhibit characteristic fragmentation patterns that can be used for identification. sigmaaldrich.com For instance, in a patent describing the synthesis of a related compound, Electron Ionization Mass Spectrometry (EIMS), a common ionization technique in GC-MS, was used to confirm the structure of 2-amino-5-chloro-N,3-dimethylbenzamide, which showed a molecular ion peak at m/z 198. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of this compound without the need for derivatization. sigmaaldrich.com It separates components of a mixture based on their interactions with a stationary and a mobile phase, after which they are detected by a mass spectrometer. sigmaaldrich.combldpharm.com This technique is particularly useful for analyzing complex biological or environmental samples. Two-dimensional LC-MS/MS systems can provide even higher selectivity for the analysis of specific compounds in intricate matrices. researchgate.net
| Technique | Application for this compound | Key Advantages |
| HRMS | Precise molecular formula confirmation (C8H9ClN2O). scbt.comnih.gov | High accuracy and resolution, enabling unambiguous identification. |
| GC-MS | Identification and quantification, often requiring derivatization. sigmaaldrich.comresearchgate.netcore.ac.uk | High separation efficiency for volatile compounds. |
| LC-MS | Separation and identification in complex mixtures without derivatization. sigmaaldrich.combldpharm.comuni-muenchen.de | Applicable to a wide range of polar and non-polar compounds. |
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Molecular Vibrations
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
Key expected vibrational frequencies include:
N-H stretching: The primary amine (-NH2) group would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm-1.
C=O stretching: The amide carbonyl group (C=O) would show a strong absorption band, usually between 1630 and 1690 cm-1.
C-N stretching: The stretching vibration of the carbon-nitrogen bond in the amide and the aromatic amine would appear in the fingerprint region.
C-Cl stretching: The carbon-chlorine bond vibration is expected in the lower frequency region of the spectrum.
Aromatic C-H and C=C stretching: Vibrations associated with the benzene ring would also be present.
By comparing the experimental FTIR spectrum with known databases and theoretical calculations, a detailed structural confirmation can be achieved.
Raman Spectroscopy for Complementary Vibrational Characteristics
Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be useful for observing:
Symmetric vibrations of the benzene ring.
C-C backbone stretching vibrations.
Vibrations of the methyl group.
The combination of both FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural elucidation.
| Spectroscopic Technique | Observed Vibrational Modes for this compound |
| FTIR | N-H stretching (amine), C=O stretching (amide), C-N stretching, C-Cl stretching, Aromatic C-H and C=C stretching. |
| Raman | Symmetric ring breathing of the benzene ring, C-C backbone stretching, Methyl group vibrations. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Analysis of Electronic Transitions and Chromophoric Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk
The key chromophores in this molecule are the benzene ring and the carbonyl group of the amide. The presence of the amino (-NH2) and chloro (-Cl) substituents on the benzene ring will influence the wavelength and intensity of the absorption bands. These substituents can cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.
The expected electronic transitions for this compound include:
π → π* transitions: These occur in the aromatic ring and the carbonyl group, typically resulting in strong absorption bands in the UV region. shu.ac.uk
n → π* transitions: The non-bonding electrons on the nitrogen of the amino group and the oxygen of the carbonyl group can be excited to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions. shu.ac.uk
X-ray Diffraction (XRD) and Crystallographic Analysis
Despite a comprehensive search of available scientific literature and crystallographic databases, specific X-ray diffraction data and a detailed crystallographic analysis for the compound this compound are not publicly available. Consequently, a quantitative discussion of its solid-state structure, including unit cell parameters, space group, and atomic coordinates, cannot be provided at this time.
Investigation of Intermolecular Interactions and Hydrogen Bonding Networks
Similarly, a detailed investigation of the intermolecular interactions and hydrogen bonding networks within the crystal lattice of this compound has not been reported in the accessible literature. Such an analysis would be crucial for understanding the crystal packing, stability, and physicochemical properties of the compound. It would be expected that the amino (-NH2) and amide (-CONH2) groups would participate in a network of hydrogen bonds, acting as both donors and acceptors. The nature and geometry of these hydrogen bonds, along with other potential intermolecular forces such as halogen interactions involving the chlorine atom, remain undetermined in the absence of experimental crystallographic data.
Without experimental data, any depiction of the crystal structure or its hydrogen bonding network would be purely speculative. Further research, specifically the successful crystallization of this compound and its analysis by X-ray diffraction, is required to elucidate these structural features.
Computational Chemistry Studies on 2 Amino 5 Chloro 3 Methylbenzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering deep insights into molecular behavior at the electronic level. These ab initio methods solve the Schrödinger equation (or its approximations) for a given molecule to determine its electronic structure and associated properties.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Conformational Analysis
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying substituted benzamides. DFT calculations would be employed to determine the most stable three-dimensional arrangement (conformation) of 2-Amino-5-chloro-3-methylbenzamide by locating the global minimum on its potential energy surface.
The analysis would involve optimizing the molecule's geometry to find the most stable arrangement of its atoms. Key outputs of this analysis are the optimized bond lengths, bond angles, and dihedral angles. For this compound, DFT would elucidate the planarity of the benzene (B151609) ring, the orientation of the amino (-NH2) and benzamide (B126) (-CONH2) groups relative to the ring, and the spatial position of the methyl (-CH3) and chloro (-Cl) substituents. The relative energies of different conformers, such as those arising from the rotation of the amide group, would be calculated to determine their populations at a given temperature.
Illustrative Data Table of DFT-Calculated Structural Parameters Note: The following data is illustrative of typical results from a DFT calculation and is not based on a published study of this specific molecule.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-Cl | ~1.74 Å |
| C-N (amino) | ~1.38 Å | |
| C-C (ring avg.) | ~1.40 Å | |
| C=O (amide) | ~1.24 Å | |
| C-N (amide) | ~1.35 Å | |
| Bond Angles | C-C-Cl | ~119.5° |
| C-C-N (amino) | ~121.0° | |
| O=C-N (amide) | ~122.5° |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
A significant strength of quantum chemical calculations is the ability to predict spectroscopic data, which can then be used to validate or interpret experimental results.
Vibrational Frequencies (IR/Raman): After geometric optimization, a frequency calculation is typically performed. This provides the theoretical vibrational spectrum (Infrared and Raman) of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as the N-H stretching of the amino group, the C=O stretching of the amide, and various aromatic ring vibrations. These theoretical spectra are invaluable for assigning peaks in experimentally measured spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used within DFT, is a reliable way to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The calculation determines the magnetic shielding tensor for each nucleus. These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), can aid in the assignment of complex experimental NMR spectra and confirm the molecule's structure.
Illustrative Data Table of Predicted vs. Experimental Spectroscopic Data Note: This table illustrates how theoretical data would be compared to experimental findings. The values are hypothetical.
| Parameter | Functional Group | Predicted Value | Experimental Value |
| Vibrational Frequencies | N-H Stretch (Amino) | ~3450, 3350 cm⁻¹ | ~3430, 3340 cm⁻¹ |
| C=O Stretch (Amide) | ~1680 cm⁻¹ | ~1665 cm⁻¹ | |
| ¹H NMR Chemical Shifts | -NH₂ (Amino) | ~5.5 ppm | ~5.3 ppm |
| Aromatic-H | ~7.0-7.5 ppm | ~7.2-7.6 ppm | |
| -CH₃ (Methyl) | ~2.3 ppm | ~2.2 ppm |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties.
HOMO: This orbital acts as the primary electron donor. In this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, indicating these are the likely sites for electrophilic attack.
LUMO: This orbital is the primary electron acceptor. The LUMO is likely to be distributed over the benzamide group, particularly the carbonyl carbon, and the aromatic ring, suggesting these are the probable sites for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It provides a guide to the electrophilic and nucleophilic regions of the molecule.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These are typically associated with lone pairs on electronegative atoms like oxygen and nitrogen. In this compound, the carbonyl oxygen of the amide group would be a region of strong negative potential, making it a prime site for hydrogen bonding and electrophilic interaction.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are usually found around hydrogen atoms, particularly those attached to electronegative atoms. The hydrogen atoms of the amino group (-NH2) and the amide group (-CONH2) would be prominent positive regions, indicating their role as hydrogen bond donors.
Green/Yellow Regions: Represent areas of near-zero or neutral potential, typically found over the carbon backbone of the aromatic ring.
Molecular Modeling and Dynamics
While quantum mechanics provides deep electronic insights, molecular modeling and dynamics focus on the physical movements and conformational preferences of molecules.
Conformational Analysis and Energy Minimization
Conformational analysis is the study of how a molecule's energy changes with the rotation around its single bonds. For this compound, key rotational bonds include the C-N bond of the amide group and the C-C bond connecting the amide to the aromatic ring.
The process involves systematically rotating these bonds and calculating the energy at each step, a process known as a potential energy scan. This allows for the identification of all stable conformers (local energy minima) and the transition states that separate them. The results are often visualized in a potential energy profile, which plots energy versus the dihedral angle of rotation. The global minimum on this profile corresponds to the most stable, and therefore most populated, conformation of the molecule in the gas phase. This information is critical for understanding how the molecule might interact with biological receptors or other molecules, as its shape dictates its function.
Molecular Dynamics Simulations for Dynamic Behavior and Enzyme Flexibility
No published studies were identified that have performed molecular dynamics simulations on this compound to assess its dynamic behavior or its influence on enzyme flexibility. Such studies would be valuable for understanding how the compound behaves in a physiological environment and how it might dynamically interact with a biological target over time.
Quantitative Structure-Activity Relationship (QSAR) Studies
Correlation of Structural Descriptors with Experimental Data
There are no available QSAR studies that correlate the structural descriptors of this compound with experimental data. QSAR models are built on datasets of multiple compounds to establish a mathematical relationship between chemical structure and biological activity. Without a series of analogs and their corresponding activity data, a QSAR model cannot be developed.
Development of Predictive Models
Consequently, no predictive QSAR models for the activity of this compound or its derivatives have been reported in the scientific literature.
Molecular Docking Studies
Ligand-Protein Binding Interactions and Mechanisms
No molecular docking studies detailing the binding interactions and mechanisms of this compound with any protein target have been published. Molecular docking predicts the preferred orientation of a ligand when bound to a target, providing insights into potential binding affinity and mode of action.
Identification of Key Binding Motifs with Biological Targets
As no docking studies have been reported, there is no information available on the key binding motifs of this compound with any biological targets.
Future research in the field of computational chemistry may yet explore the properties of this compound, which would provide valuable insights into its potential applications.
Cheminformatics and Virtual Screening Applications
Cheminformatics and virtual screening have become indispensable tools in modern drug discovery and development. These computational techniques allow for the efficient analysis of large chemical datasets, the prediction of compound properties, and the identification of promising new drug candidates. In the context of this compound, these methods can provide valuable insights into its potential biological activities and pharmacokinetic profile.
Molecular similarity and scaffold analysis are fundamental concepts in cheminformatics, used to compare new compounds against existing libraries of molecules with known properties. The principle of molecular similarity states that structurally similar molecules are likely to have similar biological activities. Scaffold analysis, a key component of this, involves identifying the core structural frameworks of molecules to understand their chemical space and potential for interaction with biological targets.
For this compound, the core scaffold is a substituted benzamide. This scaffold is present in a wide range of biologically active compounds, suggesting that this compound could have interesting pharmacological properties. The specific substitution pattern of an amino group at position 2, a chloro group at position 5, and a methyl group at position 3 creates a unique electronic and steric profile that can be compared to other compounds.
The assessment of molecular similarity is typically performed using computational algorithms that calculate similarity coefficients based on various molecular descriptors, such as 2D fingerprints or 3D shape and electrostatic potential. These analyses would allow researchers to identify known drugs or bioactive compounds that are structurally similar to this compound, providing clues about its potential targets and mechanisms of action.
A hypothetical molecular similarity search for this compound might compare its structural features to databases of approved drugs and experimental compounds. For instance, the presence of the aminobenzamide moiety is a feature found in various compounds with diverse activities, including but not limited to, anti-inflammatory and antipsychotic agents. The chloro and methyl substitutions further refine the search, narrowing down the potential analogs.
Scaffold analysis of this compound would involve breaking down the molecule into its core components and comparing these to the scaffolds of other compounds. This can reveal novel connections between different chemical classes and guide the design of new derivatives with improved properties. The substituted benzene ring is a common scaffold in medicinal chemistry, and the specific arrangement of functional groups on this ring is critical for its biological activity.
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. nih.gov In silico models provide a rapid and cost-effective means of evaluating the pharmacokinetic potential of a compound before it is synthesized and tested in the laboratory. scbt.com These predictions are based on the molecule's physicochemical properties and are used to identify potential liabilities that could lead to poor bioavailability or undesirable side effects.
Various computational models are available to predict the ADME properties of this compound. These models utilize parameters such as molecular weight, lipophilicity (logP), solubility, and polar surface area to estimate how the compound will behave in the body. The PubChem database provides several computed ADME-relevant properties for this compound. nih.gov
Below is a table summarizing the predicted ADME-related properties for this compound, based on computational models.
| Property | Predicted Value | Description |
| Molecular Weight | 184.62 g/mol | A key determinant of a molecule's ability to diffuse across biological membranes. nih.gov |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | An indicator of a molecule's ability to permeate cell membranes. |
| Hydrogen Bond Donors | 2 | The number of hydrogen atoms attached to electronegative atoms (N or O). |
| Hydrogen Bond Acceptors | 2 | The number of electronegative atoms (N or O) with lone pairs. |
| Rotatable Bonds | 1 | The number of bonds that can rotate freely, influencing conformational flexibility. |
| XLogP3 | 1.8 | A measure of the molecule's lipophilicity, which affects its absorption and distribution. |
These predicted values can be used to assess the "drug-likeness" of this compound according to established guidelines such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally have a molecular weight under 500, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Based on the predicted properties, this compound falls within these guidelines, suggesting it has the potential for good oral bioavailability.
Further in silico analysis could predict its potential for metabolism by cytochrome P450 enzymes, its likelihood of crossing the blood-brain barrier, and its potential for causing toxicity. aksci.com These computational assessments are crucial for prioritizing compounds for further experimental investigation in the drug discovery pipeline.
Chemical Reactivity and Mechanistic Investigations of 2 Amino 5 Chloro 3 Methylbenzamide
Reaction Mechanism Elucidation using the Compound as a Model Substrate
The unique substitution pattern of 2-Amino-5-chloro-3-methylbenzamide makes it a valuable model substrate for elucidating various reaction mechanisms. The presence of an amino group, a chloro group, and a methyl group on the benzene (B151609) ring, in addition to the primary amide functionality, allows for the study of chemoselectivity and regioselectivity in a range of chemical transformations.
The synthesis of this compound itself involves a sequence of reactions that are of mechanistic interest, including nitration, chlorination, reduction, and amidation. google.com For instance, the introduction of the amino group is typically achieved by the reduction of a nitro group, a fundamental transformation in organic synthesis. Similarly, the chlorination of the aromatic ring provides insight into electrophilic aromatic substitution on a complex, multi-substituted system.
Furthermore, its role as a precursor in the synthesis of complex molecules like chlorantraniliprole (B1668704) underscores its utility in mechanistic studies. google.com The synthetic routes to such products involve multiple steps where this compound is the core building block, allowing researchers to probe the reactivity of the amide and the aromatic ring under various conditions. google.comwipo.int The specific arrangement of substituents influences the electronic environment and steric accessibility of each reactive site, making it an ideal candidate to test and develop new synthetic methods.
Influence of Substituent Effects on Reactivity (Hammett and Taft Analyses)
While specific Hammett and Taft analyses for this compound are not extensively documented in public literature, the principles of these linear free-energy relationships can be applied to predict the compound's reactivity. nih.govutexas.edulibretexts.org The reactivity of the benzamide (B126) is governed by the cumulative electronic effects of its three ring substituents: the amino (-NH₂), chloro (-Cl), and methyl (-CH₃) groups.
Amino Group (-NH₂): This is a powerful activating group due to its strong +R (resonance) effect, which donates electron density to the aromatic ring. It also has a -I (inductive) effect, but the resonance effect is dominant. It is a strong ortho, para-director. libretexts.orgbyjus.com
Methyl Group (-CH₃): This alkyl group is a weak activating group, donating electron density primarily through a +I effect and hyperconjugation. It is an ortho, para-director. libretexts.org
Table 1: Electronic Effects of Substituents on the Benzene Ring
| Substituent | Inductive Effect (I) | Resonance Effect (R) | Overall Effect on Ring | Directing Influence |
| -NH₂ (Amino) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |
| -Cl (Chloro) | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |
| -CH₃ (Methyl) | +I (Donating) | N/A (Hyperconjugation) | Activating | Ortho, Para |
Amide Bond Reactivity and Stability in Substituted Benzamides
The amide bond is generally characterized by its high stability, which arises from resonance delocalization between the nitrogen lone pair and the carbonyl π-system. nih.gov This resonance imparts a partial double-bond character to the C-N bond, restricting rotation and rendering the amide group planar and relatively unreactive compared to other carbonyl derivatives. youtube.com The half-life for the hydrolysis of a typical peptide bond in water is estimated to be around seven years, highlighting this intrinsic stability. youtube.com
However, the reactivity of the amide bond can be modulated by electronic factors. nih.govnih.gov In substituted benzamides, electron-donating groups on the aromatic ring, such as the amino and methyl groups in this compound, can slightly decrease the electrophilicity of the carbonyl carbon by increasing electron density in the ring. Conversely, the electron-withdrawing chloro group can slightly increase its electrophilicity.
Despite their stability, amide bonds can be activated to undergo reactions. acs.org This can be achieved under harsh conditions or through metal catalysis. nih.gov Ground-state destabilization, achieved by distorting the planarity of the amide bond through steric hindrance, can also significantly enhance reactivity. acs.org While the primary amide in this compound is not inherently strained, it can still participate in reactions typical of amides, such as hydrolysis under acidic or basic conditions, or reduction to an amine, although these transformations often require forcing conditions. The development of methods for the selective activation of the typically inert amide bond is an active area of research. acs.orgyoutube.com
Electrophilic Aromatic Substitution Patterns of Halogenated Benzamides
Electrophilic aromatic substitution is a hallmark reaction of benzene and its derivatives. The regiochemical outcome of such a reaction on a polysubstituted ring like that of this compound is determined by the directing effects of the existing substituents. The available positions for substitution are C4 and C6.
The directing influences are as follows:
-NH₂ group (at C2): Strongly activating and ortho, para-directing. It directs towards C4 (para) and C6 (ortho).
-CH₃ group (at C3): Weakly activating and ortho, para-directing. It directs towards C1 (occupied), C5 (occupied), and weakly towards the position ortho to it, C1. Its main influence will be reinforcing the other groups.
The general mechanism involves the attack of an electrophile (E⁺) on the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org This is typically the rate-determining step. A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. libretexts.orgyoutube.com
Considering the combined effects, the -NH₂ group is the most powerful activating and directing group. byjus.com Therefore, substitution is most likely to occur at the positions it strongly activates, C4 and C6. The C6 position is ortho to the strong activating -NH₂ group, while the C4 position is para to it. Steric hindrance from the adjacent methyl group at C3 might slightly disfavor attack at C6, potentially making the C4 position the preferred site for many electrophiles.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position for Substitution | Influence of -NH₂ (at C2) | Influence of -CH₃ (at C3) | Influence of -Cl (at C5) | Predicted Outcome |
| C4 | Strong activation (para) | --- | Activation (ortho) | Major product likely, less sterically hindered. |
| C6 | Strong activation (ortho) | Steric hindrance (ortho) | --- | Minor product possible, sterically hindered. |
Nucleophilic Attack and Addition Reactions involving Benzamide Derivatives
The primary site for nucleophilic attack on benzamide derivatives is the electrophilic carbonyl carbon. Amides undergo nucleophilic acyl substitution, although they are less reactive than other carboxylic acid derivatives. researchgate.net The reaction proceeds through a tetrahedral intermediate formed by the addition of a nucleophile to the carbonyl group. nih.gov The fate of this intermediate depends on the reaction conditions and the nature of the substituents.
The electronic nature of the substituents on the aromatic ring influences the electrophilicity of the carbonyl carbon. The electron-donating amino and methyl groups in this compound reduce the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack compared to unsubstituted benzamide. The electron-withdrawing chlorine atom counteracts this effect to some extent.
Reactions with strong nucleophiles, such as organolithium or Grignard reagents, can lead to the formation of ketones after hydrolysis of the intermediate. researchgate.netnih.gov Furthermore, transition-metal catalysis can enable novel transformations of the amide bond, including cross-coupling reactions that were previously not feasible. nih.gov
Another potential, though less common, reaction is nucleophilic aromatic substitution (SₙAr), where a nucleophile replaces a leaving group (like the chloro group) on the aromatic ring. This mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. In this compound, the absence of such strongly deactivating groups ortho or para to the chlorine atom makes SₙAr reactions at this position unfavorable under standard conditions. khanacademy.org
Non Clinical Research Applications of the 2 Amino 5 Chloro 3 Methylbenzamide Scaffold
Role as Synthetic Intermediate in Complex Molecule Construction for Research Purposes
The primary and most well-documented non-clinical application of 2-amino-5-chloro-3-methylbenzamide is its role as a crucial synthetic intermediate. easycdmo.comgoogle.compatsnap.comwipo.intgoogle.com Its chemical structure is amenable to a variety of chemical reactions, making it a valuable starting material for the construction of more complex molecules with potential biological activities.
One of the notable applications of this compound is in the synthesis of insecticides, such as chlorantraniliprole (B1668704) and cyantraniliprole. google.comwipo.intgoogle.com The synthesis involves a multi-step process where the this compound core is modified to create the final insecticidal product. google.comgoogle.com
Furthermore, this benzamide (B126) derivative serves as a building block for creating a wide array of heterocyclic compounds. For instance, it can be used to synthesize quinazolinone derivatives. In a documented synthesis, this compound is reacted with other reagents in methanol (B129727) at room temperature to produce 6-chloro-8-methyl-2-(1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one with a 50% yield. easycdmo.com This highlights its utility in generating diverse chemical scaffolds for further investigation.
Exploration in Enzyme Inhibition Studies
Derivatives of the this compound scaffold have been investigated for their potential to inhibit various enzymes, a key strategy in drug discovery for numerous diseases.
Acetylcholinesterase (AChE): AChE inhibitors are crucial for managing the symptoms of Alzheimer's disease. nih.govnih.govdergipark.org.tr Research has explored how derivatives of similar benzamide structures can be designed to interact with the active site of AChE. nih.gov For instance, the introduction of different substituents on the benzoxazolone ring, a related heterocyclic system, has been shown to influence the acetylcholinesterase inhibitory activity. dergipark.org.tr
β-Secretase (BACE1): BACE1 is another key enzyme in the pathogenesis of Alzheimer's disease, as it is involved in the production of amyloid-beta plaques. frontiersin.orgrsc.org The development of BACE1 inhibitors is a major focus of research. frontiersin.orgrsc.orgnih.govsymbiosisonlinepublishing.com While direct studies on this compound derivatives as BACE1 inhibitors are not extensively documented in the provided context, the broader class of aminobenzamides and related heterocycles are actively explored for this purpose. nih.gov Structure-based design is often employed to create potent and selective BACE1 inhibitors. nih.govsymbiosisonlinepublishing.com
FtsZ: The FtsZ protein is a crucial component of the bacterial cell division machinery, making it an attractive target for novel antibiotics. nih.govnih.gov Benzamide derivatives have been identified as inhibitors of FtsZ. For example, certain benzamide derivatives have shown the ability to disrupt the formation of the Z-ring, a critical step in bacterial cell division, leading to cell elongation and eventual death. nih.gov
Topoisomerases: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. nih.govnih.gov They are well-established targets for anticancer drugs. nih.govmdpi.com Bisdioxopiperazines, which share some structural similarities with cyclic derivatives that could be formed from the this compound scaffold, are known to inhibit topoisomerase II. nih.gov Research has also identified dual inhibitors of topoisomerase II and other enzymes like phosphodiesterase 5, demonstrating a multi-targeted approach. mdpi.com
Development as Receptor Ligands in Receptor Binding Studies
The this compound scaffold can be modified to create ligands that bind to specific receptors, which is fundamental for studying receptor function and for the development of new therapeutic agents.
Dopamine (B1211576) D2 Receptors: The dopamine D2 receptor is a key target for antipsychotic drugs. nih.govmdpi.com The affinity and selectivity of ligands for the D2 receptor can be modulated by altering their chemical structure. nih.gov While direct studies on this compound derivatives are not detailed, the general class of N-phenylpiperazine analogs, which can be conceptually linked to derivatives of the benzamide scaffold, has been evaluated for D3 versus D2 receptor subtype selectivity. mdpi.com
P2X7 Receptors: P2X7 receptors are implicated in inflammatory processes and chronic pain. nih.gov The discovery of potent and selective antagonists for the P2X7 receptor is an active area of research. Adamantane amide derivatives have been identified as effective P2X7 receptor antagonists. nih.govgoogle.com
Cannabinoid Receptors: Cannabinoid receptors are involved in a wide range of physiological processes. The development of ligands for these receptors is of significant interest for therapeutic applications. While not directly detailed, the versatility of the this compound scaffold suggests its potential for the synthesis of novel cannabinoid receptor ligands.
Investigation of General Biological Activities
Beyond specific enzyme or receptor targets, derivatives of the this compound scaffold are often screened for broader biological activities.
Antimicrobial Activity: The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. nanobioletters.com Benzamide and sulfonamide derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. nanobioletters.comnih.govresearchgate.net For example, certain sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Antioxidant Activity: Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of great interest. nih.govasianpubs.org Derivatives of related heterocyclic systems, such as 2-amino-5-methylthiazol containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety, have been synthesized and shown to possess significant radical scavenging activity. nih.gov Similarly, 5-chloro-2(3H)-benzoxazolone derivatives have also demonstrated antioxidant potential. asianpubs.org
Design of Multi-Targeted Scaffolds for Research Purposes
A growing strategy in drug discovery is the design of single molecules that can interact with multiple biological targets. This approach can potentially lead to more effective therapies with improved efficacy and a reduced likelihood of drug resistance. The 2-amino-3,5-diarylbenzamide scaffold has been utilized to develop potent and selective inhibitors of IKK-α and IKK-β kinases, which are involved in inflammatory pathways. nih.gov This demonstrates the potential of the broader aminobenzamide scaffold in creating multi-targeted agents for research purposes.
Future Perspectives and Emerging Research Avenues
Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability
The pursuit of more efficient and environmentally benign methods for the synthesis of 2-Amino-5-chloro-3-methylbenzamide and its derivatives is a central theme in current research. Traditional multi-step syntheses are progressively being supplanted by advanced methodologies that offer improved yields, reduced waste, and enhanced safety profiles.
Catalytic Systems and Green Chemistry:
Researchers are increasingly focusing on the development of novel catalytic systems to streamline the synthesis of substituted benzamides. This includes the use of reusable Brønsted acidic ionic liquids which can function as both the solvent and catalyst in direct amidation reactions, offering a green and sustainable alternative to conventional methods. Biocatalysis, employing enzymes like nitrile hydratase, presents another promising avenue for the sustainable synthesis of amides, providing high selectivity and operating under mild, environmentally friendly conditions. rsc.org
Flow Chemistry:
The principles of flow chemistry are being explored to enhance the production of complex molecules like substituted benzamides. Continuous flow processes offer superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and the potential for seamless scale-up. This methodology is particularly advantageous for reactions that are hazardous or difficult to control in traditional batch reactors. researchgate.netacs.org
One-Pot Syntheses:
Integration of Advanced Spectroscopic Techniques for Deeper Structural and Dynamic Insights
A comprehensive understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for elucidating its reactivity and designing novel analogues. Advanced spectroscopic techniques are indispensable tools in this endeavor, providing detailed insights that go beyond simple structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While 1D NMR (¹H and ¹³C) provides fundamental structural information, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are being employed for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. nih.govcolumbia.edu These techniques reveal through-bond correlations between protons and carbons, allowing for a detailed mapping of the molecular framework. For the related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, ¹H-NMR data has been reported as (500MHz, CDCl₃, δppm): 7.169~7.164 (1H, d, -Ph), 7.077~7.073 (1H, d, -Ph), 6.210 (1H, s, NH), 5.513 (2H, s, NH₂), 2.947~2.938 (3H, d, N-CH₃), 2.127 (3H, s, Ph-CH₃). rsc.org Spectroscopic data for the closely related 2-amino-5-chloro-3-methylbenzoic acid is also available and can serve as a reference. nih.gov
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound and its derivatives with high accuracy. mdpi.com Furthermore, tandem mass spectrometry (MS/MS) techniques can be used to study the fragmentation patterns of the molecule, providing valuable information about its structural integrity and the relative strengths of its chemical bonds. The presence of a chlorine atom is expected to produce a characteristic M+2 isotopic peak in the mass spectrum. miamioh.edu
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy provides valuable information about the functional groups present in the molecule. Characteristic vibrational frequencies for the amino (N-H stretching), amide (C=O stretching and N-H bending), and aromatic (C-H and C=C stretching) moieties can be identified and analyzed to understand intramolecular and intermolecular interactions, such as hydrogen bonding. youtube.com
High-Throughput Computational Screening and Rational Design for Novel Analogues
Computational chemistry has emerged as a powerful tool in the rational design and discovery of novel molecules with desired properties. For this compound, these in silico methods are being used to design new analogues with potentially enhanced biological activity, particularly as insecticides. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR):
3D-QSAR studies are employed to build predictive models that correlate the structural features of benzamide (B126) derivatives with their biological activity. mdpi.comthieme-connect.comresearchgate.netoup.com These models help in identifying key molecular descriptors, such as hydrophobic and electronic properties, that are crucial for activity. The insights gained from QSAR models can guide the design of new analogues with improved potency.
Molecular Docking and Virtual Screening:
Molecular docking simulations are used to predict the binding modes of this compound and its analogues to their biological targets, such as insect ryanodine (B192298) receptors. mdpi.comnih.gov This allows for a detailed understanding of the molecular interactions at the active site. Inverted virtual screening, where a library of compounds is screened against a panel of known insecticide targets, is a promising approach to identify new potential applications for this class of molecules. mdpi.com
Pharmacophore Modeling:
Pharmacophore models define the essential three-dimensional arrangement of functional groups required for biological activity. These models can be used to search large chemical databases for novel scaffolds that fit the pharmacophoric requirements, leading to the discovery of new classes of active compounds based on the this compound template. researchgate.net
Exploration of Novel Chemical Transformations and Reactivity Profiles
Beyond its role as a synthetic intermediate, research is underway to explore the broader chemical reactivity of this compound and related aminobenzamides. Understanding its reactivity profile opens up possibilities for the synthesis of a wider range of complex molecules and novel heterocyclic systems.
Cyclization Reactions:
The ortho-amino and amide functionalities in this compound make it an ideal precursor for the synthesis of various fused heterocyclic compounds, such as quinazolinones. thieme-connect.comoup.com Studies on the cyclization reactions of 2-aminobenzamides with different reagents under various conditions (e.g., copper-catalyzed oxidative cyclization) are an active area of research. thieme-connect.com
Substitution Reactions:
The aromatic ring of this compound is susceptible to further electrophilic substitution reactions, allowing for the introduction of additional functional groups to modulate its properties. nih.gov The amino group can also undergo various transformations, such as diazotization, to introduce a range of substituents.
Cross-Coupling Reactions:
The chloro-substituent on the aromatic ring can potentially participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This would allow for the facile introduction of a wide variety of aryl, vinyl, and amino groups, significantly expanding the chemical space accessible from this scaffold.
Q & A
Q. What are its degradation pathways under accelerated stability testing conditions?
- Exposure to UV light (ICH Q1B) induces photodegradation via C-Cl bond cleavage. Monitor degradation products using LC-MS (negative ion mode). Hydrolytic stability in buffers (pH 1–13) reveals amide bond cleavage at pH >10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
